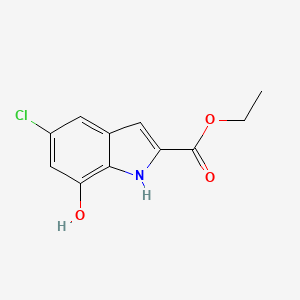

Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate

Description

Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate is a substituted indole derivative featuring a chlorine atom at position 5, a hydroxyl group at position 7, and an ethyl ester at position 2 of the indole scaffold. This compound is of interest in medicinal chemistry due to the structural versatility of indoles, which are known for their pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The presence of both electron-withdrawing (Cl) and hydrogen-bonding (OH) groups on the aromatic ring may influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C11H10ClNO3 |

|---|---|

Molecular Weight |

239.65 g/mol |

IUPAC Name |

ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H10ClNO3/c1-2-16-11(15)8-4-6-3-7(12)5-9(14)10(6)13-8/h3-5,13-14H,2H2,1H3 |

InChI Key |

DFTJDVVIUCXLNS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)O)Cl |

Origin of Product |

United States |

Preparation Methods

Role of Steric and Electronic Effects

The electron-withdrawing chlorine at C5 deactivates the indole ring, directing electrophilic substitution to the C7 position. Steric hindrance from the C2 ester group further enhances regioselectivity during hydroxylation.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

This compound features three reactive sites:

-

Ethyl ester group at the C-2 position

-

Chlorine atom at the C-5 position

-

Hydroxyl group at the C-7 position

The indole core provides aromatic stability, while the substituents govern reactivity. The hydroxyl group (C-7) and ester group are more chemically versatile than the chloro group, which is less reactive under standard conditions.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form 5-chloro-7-hydroxy-1H-indole-2-carboxylic acid .

Reaction details :

-

Conditions : HCl (acidic) or NaOH (basic)

-

Product : Carboxylic acid derivative

-

Application : Conversion to bioactive compounds or intermediates

| Functional Group | Reaction Type | Product | Conditions | Reference |

|---|---|---|---|---|

| Ethyl ester | Hydrolysis | Carboxylic acid | Acidic/Basic |

Amidation

The ester group reacts with amines in the presence of coupling agents (e.g., BOP, DIPEA) to form indole-2-carboxamides .

Mechanism :

-

Activation of the ester by coupling agents

-

Nucleophilic attack by amine to form amide bond

Example : Reaction with hexanoyl chloride yields alkyl amide derivatives .

O-Acylation/O-Alkylation

The hydroxyl group (C-7) undergoes acetylation or alkylation under standard conditions.

-

Acetylation : Reaction with acylating agents (e.g., acetyl chloride) forms esters.

-

Alkylation : Treatment with alkyl halides produces ether derivatives.

This reactivity is analogous to phenolic hydroxyl groups .

Radical Cyclization

While not directly observed in the target compound, related indole derivatives undergo 6-endo cyclization via radical intermediates at the C-7 position . For this compound, such reactivity would require prior conversion of the hydroxyl group to a leaving group (e.g., bromide), enabling radical formation and subsequent cyclization.

Stability and Solubility

-

Stability : Sensitive to strong acids/bases due to the hydroxyl group.

-

Solubility : Soluble in organic solvents (e.g., ethanol, dichloromethane); limited aqueous solubility .

Substitution Chemistry

The chloro group (C-5) is less reactive due to the absence of strong activating groups. Substitution would require harsh conditions or catalytic activation, which is uncommon for indole chlorides in standard synthetic protocols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its structural similarities to other known anticancer agents make it a candidate for further investigation in cancer therapy .

- Antimicrobial Properties : Research indicates that indole derivatives possess antimicrobial activity. This compound may inhibit bacterial growth, making it relevant for developing new antibiotics .

Biological Research

The compound's interaction with biological targets is under investigation:

- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in disease pathways, such as those related to cancer progression or microbial resistance .

- Binding Affinity Studies : Initial studies suggest that this compound interacts with various receptors, influencing cellular processes. Understanding these interactions can lead to insights into its mechanisms of action and therapeutic potential.

Organic Synthesis

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.

Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the indole ring significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention due to its potential biological activities. This compound features a chloro group at the 5-position and a hydroxy group at the 7-position of the indole ring, along with an ethyl ester functional group derived from the carboxylic acid at the 2-position. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and organic synthesis.

- Molecular Formula : C₁₁H₈ClNO₃

- Molecular Weight : Approximately 239.65 g/mol

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent. Indole derivatives have been linked to the inhibition of microtubule assembly, which is critical in cancer cell proliferation. For instance, compounds similar in structure have shown effective inhibition of microtubule assembly at concentrations around 20 μM .

- Enzyme Interaction : this compound has been studied for its interaction with various enzymes and receptors. Interaction studies indicate potential binding affinities that could lead to therapeutic applications, although comprehensive studies are still needed to clarify these interactions.

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the indole structure can significantly affect biological activity. For example, substituents at different positions on the indole ring can enhance or diminish activity against specific biological targets .

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Ethyl 5-chloroindole-2-carboxylate | C₁₁H₈ClNO₂ | Moderate anticancer properties |

| Ethyl 5-hydroxyindole-2-carboxylate | C₁₁H₉NO₃ | Enhanced enzyme inhibition |

| Ethyl 5-chloro-3-hydroxyindole-2-carboxylate | C₁₁H₉ClO₃ | Different biological activity profile |

Notable Research Studies

- A study highlighted that structural modifications on indole derivatives could lead to significant variations in their pharmacological profiles. For instance, introducing electron-withdrawing groups at specific positions improved binding affinity and potency against cancer cell lines .

- Another investigation focused on the synthesis and biological evaluation of related compounds, revealing that certain configurations could induce apoptosis in cancer cells, confirming their potential as therapeutic agents .

- A recent review on marine-derived indoles discussed various analogs and their biological effects, indicating a growing interest in exploring these compounds for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 5-chloro-7-hydroxy-1H-indole-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or alkylation of a pre-functionalized indole core. For example, ethyl 5-chloro-1H-indole-2-carboxylate derivatives can be acylated using acyl chlorides in anhydrous 1,2-dichloroethane with AlCl₃ as a catalyst under argon . Subsequent hydroxylation at the 7-position may involve selective protection/deprotection strategies, though specific protocols for the hydroxy group are not detailed in the provided evidence. Reaction progress is monitored via TLC (25–33% ethyl acetate in hexane), and purification employs Combiflash chromatography (0–40% ethyl acetate in hexane) .

Q. How is the purity and structural integrity of the compound validated?

- Methodological Answer : Characterization relies on a combination of NMR (¹H/¹³C), HPLC, and mass spectrometry. For crystallographic confirmation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended, as demonstrated in studies of analogous methyl 5-halo-indole carboxylates . Purity thresholds (>95%) should be verified via HPLC with UV detection at 254 nm, as emphasized in pharmaceutical intermediate studies .

Q. What are the key stability considerations for handling and storage?

- Methodological Answer : The compound’s phenolic -OH group and ester functionality make it sensitive to oxidation and hydrolysis. Storage should occur in anhydrous conditions (e.g., desiccators with silica gel) at –20°C. Safety protocols include using PPE (gloves, goggles) and avoiding skin contact, as outlined in indole derivative SDS .

Advanced Research Questions

Q. How can regioselectivity challenges during Friedel-Crafts functionalization be addressed?

- Methodological Answer : Regioselectivity in indole functionalization is influenced by electronic and steric factors. For example, AlCl₃-catalyzed acylation favors the 3-position due to the indole’s inherent reactivity . However, abnormal products (e.g., 6-chloro vs. 7-methoxy derivatives) may arise under non-optimized conditions, as observed in Fischer indole syntheses . Computational modeling (DFT) of transition states or directing-group strategies (e.g., boronates) could mitigate this .

Q. What analytical methods resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often stem from impurities or structural analogs. For example, 5-chloro-7-hydroxy derivatives may exhibit varying activities compared to methoxy or alkylated analogs . Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cell viability) and ensure batch-to-batch consistency via LC-MS purity checks (>98%) .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electrophilic aromatic substitution pathways, predicting activation energies for halogenation or hydroxylation. Software like Gaussian or ORCA, coupled with crystallographic data from SHELXL-refined structures, provides insights into charge distribution and reactive sites .

Q. What strategies optimize yield in multi-step syntheses involving sensitive functional groups?

- Methodological Answer : Protect the 7-hydroxy group early (e.g., as a silyl ether or benzyl ether) to prevent side reactions during subsequent steps. Reductive alkylation with triethylsilane has been effective for indole derivatives, minimizing decomposition . Monitor intermediates via real-time IR or in situ NMR to abort failed reactions early.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.